N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(5-Chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfone-containing acetamide derivative. Its structure comprises a tetrahydrothieno[3,4-d][1,3]thiazole core with 5,5-dioxide groups, a 5-chloro-2-methoxyphenyl substituent at position 3, and a 2-methoxyacetamide moiety at the exocyclic position. The (E)-configuration of the imine bond distinguishes its stereochemistry.
Properties
Molecular Formula |
C15H17ClN2O5S2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-22-6-14(19)17-15-18(10-5-9(16)3-4-12(10)23-2)11-7-25(20,21)8-13(11)24-15/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
QSBDSJZPUKEHMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Chloro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution might replace the chloro group with another substituent.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have demonstrated that compounds similar to N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exhibit significant anticancer properties. For example, a related compound was tested against various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. Results indicated promising cytotoxic effects, suggesting potential for further development as an anticancer agent .
- Antimicrobial Properties
Material Science Applications
- Dye and Pigment Development
Data Table: Summary of Applications
Case Studies
-
Case Study: Anticancer Screening
- A study conducted on a derivative of the compound showed effective inhibition of cell growth in breast cancer lines (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the thiazole structure can enhance anticancer activity.
-
Case Study: Antimicrobial Efficacy
- Another research project evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Modulating Cellular Pathways: Influencing various biochemical pathways within cells.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | TZD Derivative (3a) | Thiadiazol-2-yl Acetohydrazide |
|---|---|---|---|
| Molecular Weight (g/mol) | 456.9 | 384.4 | 454.3 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
| Rotatable Bonds | 4 | 5 | 8 |
Biological Activity
N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H18ClN3O2S2
- Molecular Weight : 456.0 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell signaling pathways associated with tumor growth and survival.
In Vitro Studies
Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute (NCI) Developmental Therapeutic Program protocol. The compound was tested against a panel of approximately sixty cancer cell lines representing various cancer types.
| Cancer Type | Cell Line | Growth (%) at 10 µM |
|---|---|---|
| Leukemia | K562 | 102.5 |
| Melanoma | A375 | 98.7 |
| Lung | A549 | 106.4 |
| Colon | HCT116 | 104.8 |
| Ovarian | OVCAR-3 | 101.9 |
The results indicated that the compound exhibited a modest level of anticancer activity across various cell lines, with growth percentages ranging from 92.48% to 126.61%, suggesting that while it may not be highly potent, it has potential as a lead compound for further development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies have shown that the compound exhibits activity against several bacterial strains.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties that warrant further investigation .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds within the thiazole derivative class. For instance:
- A study focusing on thiazole derivatives reported their potential as anticancer agents with varying degrees of activity depending on structural modifications .
- Another investigation highlighted the role of substituents on thiazole rings in enhancing biological activity against specific cancer cell lines .
These studies underline the importance of structural optimization in developing more potent derivatives based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
